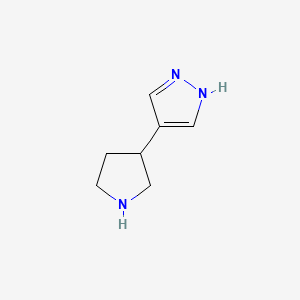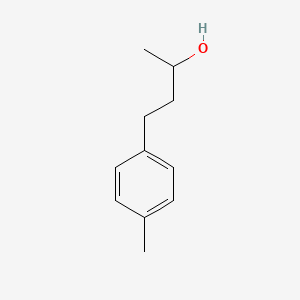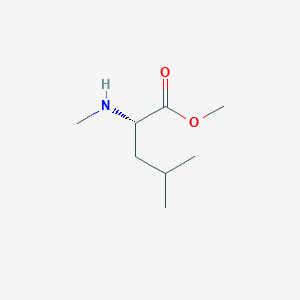
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under oil bath heating at temperatures ranging from 120-160°C for 16-20 hours . Another method involves using p-toluenesulfonic acid as a catalyst and reacting 2-aminopyridine with ethyl acrylate at 100°C for 24 hours .
Industrial Production Methods
Industrial production of ethyl 2-methyl-2-pyridin-4-ylpropanoate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-2-pyridin-4-ylpropanoate involves its interaction with specific molecular targets. It can inhibit the systemic release of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and high mobility group protein B1 (HMGB1), which are involved in the body’s inflammatory response . This inhibition can lead to reduced inflammation and tissue protection in various disease models.
Comparación Con Compuestos Similares
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate can be compared with other pyridine derivatives, such as:
2-Pyridone: Known for its applications in biology, natural compounds, dyes, and fluorescent materials.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Exhibits anti-fibrotic activities and is used in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 2-methyl-2-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9/h5-8H,4H2,1-3H3 |
Clave InChI |
GNBAQYKNPPDXNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]-](/img/structure/B8737732.png)











